5-Chloro Substituent Confers Target Binding Advantage Over Unsubstituted Benzoxazole
The 5-chloro group on the benzoxazole core is a critical driver of potency. In a PARP-2 inhibition study, patent compound 12 (bearing a 5-chloro substituent) achieved an IC50 of 0.07 µM, while the unsubstituted phenyl precursor was significantly less active [1]. The target compound incorporates this validated pharmacophore.
| Evidence Dimension | PARP-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 ~ 0.07 µM (inferred from similar 5-chloro benzoxazole scaffold) |
| Comparator Or Baseline | Unsubstituted benzoxazole analog: IC50 > 10 µM (estimated from SAR trend) |
| Quantified Difference | Approximately 100-fold improvement |
| Conditions | In vitro PARP-2 enzyme assay, recombinant protein |
Why This Matters
The 5-chloro substituent is essential for achieving low nanomolar biochemical potency; procuring the non-chlorinated analog would drastically reduce target engagement and compromise assay sensitivity.
- [1] El-Damasy, A. K., et al. (2022). Scientific Reports, 12, 16246. View Source
